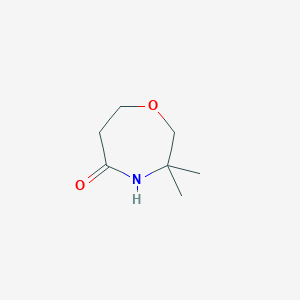

3,3-Dimethyl-1,4-oxazepan-5-one

Description

Context of Seven-Membered Ring Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry. wikipedia.org Their diverse applications span pharmaceuticals, agrochemicals, and material science. numberanalytics.com Seven-membered heterocycles, a specific class of these compounds, are characterized by a ring structure with seven atoms, including at least one heteroatom like nitrogen, oxygen, or sulfur. numberanalytics.com

The classification of these heterocycles is based on the type and number of heteroatoms within the ring. numberanalytics.com Examples include azepines (one nitrogen atom), diazepines (two nitrogen atoms), and oxepines (one oxygen atom). numberanalytics.com The stability and reactivity of these rings vary with their size. Three- and four-membered rings are highly reactive due to ring strain, while five- and six-membered rings are notably stable. britannica.com Seven-membered rings are also stable but are formed less readily, making them a continuing subject of investigation. britannica.com The synthesis of these complex molecules can be achieved through various methods, including ring-closure reactions, ring-expansion reactions, and cycloaddition reactions. numberanalytics.comresearchgate.net

Overview of Oxazepane Scaffolds in Advanced Synthesis

Oxazepane scaffolds, which are seven-membered rings containing both oxygen and nitrogen atoms, are of considerable importance in synthetic chemistry. The 1,4-oxazepane (B1358080) structure, in particular, is a key component in a number of pharmacologically relevant compounds. researchgate.net The development of efficient synthetic routes to these scaffolds is an active area of research. Methods such as tandem C-N coupling/C-H carbonylation and consecutive Betti/Bargellini multicomponent reactions have been developed to construct oxazepine-based structures. researchgate.netchemicalpapers.com These strategies often utilize readily available starting materials to create novel and potentially pharmaceutically valuable compounds. chemicalpapers.com Furthermore, one-pot coupling/Smiles rearrangement/cyclization approaches provide an efficient pathway to oxazepinone scaffolds, highlighting the versatility of modern synthetic methods. researchgate.net

Structural Significance of the 1,4-Oxazepan-5-one (B88573) Moiety

The 1,4-oxazepan-5-one moiety is a specific type of oxazepane containing a ketone group at the 5-position. This structural feature imparts particular chemical properties and has been a target in the synthesis of potential therapeutic agents. For instance, the synthesis of novel 1,4-oxazepan-5-one derivatives has been explored with the aim of creating potential MDM2 inhibitors. iyte.edu.tr The core structure of 3,3-Dimethyl-1,4-oxazepan-5-one features a 1,4-oxazepan-5-one ring with two methyl groups attached to the carbon atom at the 3-position.

Table 1: Structural and Chemical Data for this compound

| Property | Value |

| Molecular Formula | C7H13NO2 |

| InChI | InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) |

| InChIKey | MEVFRFGBYFMIDT-UHFFFAOYSA-N |

| Monoisotopic Mass | 143.09464 Da |

| Predicted XlogP | -0.3 |

| Data sourced from PubChem uni.lu |

Historical Development and Evolution of Research on Oxazepanones

Research into seven-membered heterocycles, including oxazepanones, has evolved significantly over the years. Early work focused on the fundamental synthesis and properties of these compounds. For instance, review chapters on the chemistry of 1,4-oxazepines and 1,4-thiazepines appeared in "Comprehensive Heterocyclic Chemistry" in 1984, 1996, and 2008. researchgate.net

The broader family of benzodiazepines, which includes the 1,4-benzodiazepine (B1214927) scaffold, has been a subject of intense investigation since the discovery of their pharmacological properties. nih.govnih.govtandfonline.com While distinct from this compound, the extensive research on benzodiazepines has contributed to a deeper understanding of seven-membered heterocyclic systems in general. The development of drugs like oxazepam, a 1,4-benzodiazepinone, highlighted the therapeutic potential of these scaffolds. nih.govcaymanchem.commdpi.com Over time, the focus of research has expanded to include the development of more complex and diverse scaffolds, driven by the need for new therapeutic agents. nih.gov The synthesis of various oxazepine derivatives, including benzo-fused systems, has been a significant area of exploration. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,4-oxazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVFRFGBYFMIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172495-09-7 | |

| Record name | 3,3-dimethyl-1,4-oxazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethyl 1,4 Oxazepan 5 One and Analogous Structures

Cyclization Strategies for Oxazepanones

The formation of the seven-membered ring in oxazepanones is a critical step in their synthesis. Intramolecular cyclization is a common and effective strategy to achieve this.

Intramolecular Cyclization Approaches for Formation of the Seven-Membered Ring

The direct cyclization of a linear precursor is a primary method for forming the 1,4-oxazepanone ring. However, the synthesis of the closely related 1,4-oxazepane-2,5-dione core has revealed significant challenges. The inherent preference for a trans-conformation in the amide bond of the open-chain precursor can hinder the cyclization process, making the formation of the seven-membered ring difficult. nih.gov Furthermore, the resulting lactone within the ring system can be unstable. nih.gov

To overcome these hurdles, the use of protecting groups on the nitrogen atom has been found to be crucial. For instance, N-acyl amino acids that lacked a third substituent on the nitrogen atom failed to undergo ring-closure. nih.gov The introduction of a removable protecting group, such as a p-methoxybenzyl (PMB) group, has been shown to facilitate the cyclization, ultimately allowing for the synthesis of an N-unsubstituted 1,4-oxazepane-2,5-dione. nih.gov Another successful approach involves the use of pseudoprolines, which are serine-derived oxazolidines, as a temporary protecting group strategy to enable the cyclization. nih.gov

These findings underscore the importance of carefully selecting protecting groups to manage the conformational preferences and reactivity of the precursor molecule during the synthesis of 1,4-oxazepanones.

Ring-Closing Reactions Involving Specific Heteroatoms (Nitrogen and Oxygen)

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of unsaturated rings, including those containing nitrogen and oxygen. nih.govwikipedia.org This method is particularly effective for constructing 5- to 7-membered rings. wikipedia.org RCM utilizes a metal catalyst, typically ruthenium-based, to facilitate the intramolecular reaction between two terminal alkenes, resulting in the formation of a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org

The broad substrate scope of RCM allows for the presence of various functional groups, making it a highly valuable technique in the synthesis of complex heterocyclic structures. wikipedia.org The synthesis of oxygen- and nitrogen-containing heterocycles through RCM is a well-established field, offering a strategic approach to the formation of the unsaturated backbone of oxazepine-type structures. nih.gov

| Catalyst | Ring Size | Heteroatoms | Reference |

| Grubbs' Catalyst | 5-7 | N, O | wikipedia.org |

| Schrock's Catalyst | 5-7 | N, O | wikipedia.org |

Cycloaddition Reactions in Oxazepine and Oxazepanone Synthesis

Cycloaddition reactions provide another elegant pathway to the oxazepine core, offering a convergent approach where two or more components come together to form the cyclic system.

Mechanistic Investigations of [2+5] Cycloaddition Pathways for Oxazepine Rings

The [2+5] cycloaddition reaction is a notable method for the synthesis of 1,3-oxazepine derivatives. This reaction typically involves the condensation of imines (Schiff bases) with various anhydrides. Mechanistically, this pericyclic reaction is understood as a [5+2] cycloaddition, where the five-atom component (from the anhydride) reacts with a two-atom component (the C=N bond of the imine) to form the seven-membered ring.

Utilization of Schiff Bases and Anhydrides in Oxazepine Ring Formation

The reaction of Schiff bases with cyclic anhydrides such as maleic anhydride (B1165640) and phthalic anhydride is a well-documented method for preparing 1,3-oxazepine-4,7-diones. The process generally involves refluxing the reactants in a suitable solvent like dry benzene (B151609) or dioxane. The disappearance of the characteristic C=N stretching frequency of the imine and the appearance of new bands corresponding to the lactam and lactone carbonyl groups in the infrared (IR) spectrum confirm the formation of the oxazepine ring.

For example, the reaction of Schiff bases derived from 4-methyl aniline (B41778) and substituted benzaldehydes with anhydrides like tetrachlorophthalic anhydride and citraconic anhydride has been reported to yield novel 1,3-oxazepine derivatives. The structures of these products are typically confirmed using spectroscopic methods such as FT-IR and 1H-NMR.

| Schiff Base Precursor | Anhydride | Solvent | Resulting Oxazepine |

| Derived from 4-methyl aniline | Tetrachlorophthalic anhydride | Dry Benzene | 1,3-Oxazepine derivative |

| Derived from 4-methyl aniline | Citraconic anhydride | Dry Benzene | 1,3-Oxazepine derivative |

Derivatization from Precursor Molecules

The synthesis of 3,3-Dimethyl-1,4-oxazepan-5-one can be conceptually approached through the derivatization of suitable precursor molecules. A logical precursor would be a β-aminoethoxy acetic acid derivative. The key challenge in this approach lies in achieving the intramolecular cyclization to form the seven-membered ring, as discussed in section 2.1.1.

The synthesis of 1,4-oxazepane-2,5-diones from amino acid precursors highlights a viable strategy. In this methodology, a protected amino acid is elaborated into a longer chain containing the necessary oxygen and nitrogen atoms in the correct positions before the final ring-closing step. nih.gov For the specific synthesis of this compound, a potential precursor could be derived from 2-amino-2-methyl-1-propanol, which would provide the gem-dimethyl substitution at the 3-position of the target molecule. This alcohol could be etherified with a protected bromoacetic acid derivative, followed by deprotection and subsequent intramolecular cyclization to yield the desired 1,4-oxazepan-5-one (B88573). The success of such a strategy would heavily rely on overcoming the energetic barriers associated with the formation of medium-sized rings.

Synthesis from Epoxyamide Precursors for 1,4-Oxazepan-5-ones

The synthesis of 1,4-oxazepan-5-ones from epoxyamide precursors represents a plausible, though not extensively documented, synthetic route. This strategy would theoretically involve an intramolecular ring-opening of an epoxide by a proximate amide nitrogen nucleophile. The key precursor would be an N-substituted γ,δ-epoxyamide.

The proposed mechanism involves the activation of the epoxide ring, typically under acidic or basic conditions, followed by a nucleophilic attack from the amide nitrogen onto one of the epoxide carbons. This intramolecular cyclization, a 7-endo-tet or 7-exo-tet process depending on the site of attack, would forge the seven-membered oxazepanone ring. The regioselectivity of the ring-opening would be a critical factor, influenced by steric and electronic effects of substituents on the epoxide and the reaction conditions employed. While the synthesis of epoxides from alkenes using peroxyacids like m-CPBA is a standard procedure youtube.com, and intramolecular cyclizations to form heterocycles are common, the specific application for creating the 1,4-oxazepan-5-one ring from epoxyamides is not a widely reported methodology in the surveyed scientific literature.

Conversion of Related Heterocyclic Ring Systems (e.g., Piperidones, Oxazolidinones) to Oxazepanones

A more established approach for synthesizing oxazepanones involves the ring expansion of smaller, more readily available heterocyclic ketones.

From Piperidones:

The Baeyer-Villiger oxidation is a powerful and well-established reaction that converts cyclic ketones into the corresponding lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgyoutube.com This method is directly applicable to the synthesis of 1,4-oxazepan-5-ones from corresponding N-substituted piperidin-4-ones.

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. youtube.com This is followed by the migratory insertion of one of the α-carbons, with the expulsion of a carboxylate anion as a leaving group. youtube.com

A key aspect of this reaction is its regioselectivity when applied to unsymmetrical ketones. The migratory aptitude of the α-carbon groups generally follows the order: tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. youtube.com In the context of an N-substituted piperidin-4-one, the more substituted carbon atom would preferentially migrate, leading to the formation of a 1,4-oxazepan-5-one rather than a 1,5-oxazepan-4-one. The migrating group retains its stereochemistry during the process. youtube.com Chemo-enzymatic methods, utilizing lipases and urea-hydrogen peroxide, have also been developed as a green chemistry approach for the Baeyer-Villiger oxidation of cyclic ketones. rsc.org

From Oxazolidinones:

The conversion of oxazolidinones into oxazepanones via ring expansion is not a commonly reported synthetic strategy. While oxazolidine (B1195125) rings, derived from amino acids like serine, have been employed as "pseudoproline" protecting groups to facilitate the cyclization of peptide precursors into larger rings, this does not represent a direct conversion of the oxazolidinone ring itself. nih.gov Research in the field of oxazolidinone antibacterials has focused extensively on modifying the substituents on the oxazolidinone core rather than on methods for its ring expansion. nih.gov

Catalytic Approaches in 1,4-Oxazepan-5-one Formation

Catalysis offers elegant solutions for the construction of complex heterocyclic frameworks, often providing high efficiency and selectivity under mild conditions. Both transition metals and small organic molecules have been employed as catalysts in the synthesis of seven-membered heterocycles.

Transition Metal-Catalyzed Processes for Heterocycle Construction

Transition metal catalysis provides powerful tools for C-C and C-N bond formation, enabling the construction of complex ring systems through cascade or tandem reactions. Copper-catalyzed reactions have proven effective in synthesizing benzo-fused analogues of 1,4-oxazepan-5-ones.

One notable example is the synthesis of benzo-1,4-oxazepine derivatives through a tandem transformation involving C-N coupling and C-H carbonylation. researchgate.net In this process, various anilines react with vinyl halides under a carbon dioxide atmosphere, catalyzed by a copper(I) iodide (CuI) complex. The proposed mechanism involves an initial oxidative addition of the vinyl halide to a Cu(I) complex, followed by reaction with the aniline to form a key copper(III) intermediate. Subsequent reductive elimination and carbonylation lead to the formation of the seven-membered ring. This methodology demonstrates the utility of copper catalysis in constructing the core oxazepine structure in good yields.

Below is a table summarizing the results for the synthesis of various benzo-1,4-oxazepin-5-one derivatives using this copper-catalyzed tandem reaction.

Table 1: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepin-5-one Derivatives

| Entry | Aniline (Substituent) | Vinyl Halide | Yield (%) |

|---|---|---|---|

| 1 | H | 1-bromo-cyclohexene | 82 |

| 2 | 4-Me | 1-bromo-cyclohexene | 85 |

| 3 | 4-OMe | 1-bromo-cyclohexene | 88 |

| 4 | 4-F | 1-bromo-cyclohexene | 76 |

| 5 | 4-Cl | 1-bromo-cyclohexene | 75 |

| 6 | 4-Br | 1-bromo-cyclohexene | 73 |

| 7 | 3-Me | 1-bromo-cyclohexene | 79 |

| 8 | 2-Me | 1-bromo-cyclohexene | 72 |

This table is generated based on data reported for a copper-catalyzed tandem transformation. researchgate.net

Organocatalytic Transformations in Oxazepanone Synthesis

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major pillar of modern synthetic chemistry. These catalysts can activate substrates through various modes, including the formation of iminium ions or enamines, or through hydrogen bonding interactions.

While specific organocatalytic methods for the de novo synthesis of this compound are not prevalent in the literature, the principles of organocatalysis can be applied to key bond-forming reactions required for its construction. For instance, an intramolecular Michael addition of an amine to an α,β-unsaturated ester is a plausible route to form the seven-membered ring, a transformation that can be promoted by chiral organocatalysts to achieve enantioselectivity. Such cascade reactions, where multiple bonds and stereocenters are formed in a single operation, are a hallmark of organocatalysis.

Furthermore, organocatalysts have been utilized in the ring-opening polymerization of related N-acylated-1,4-oxazepan-7-one monomers, demonstrating the interaction of these catalysts with the oxazepanone scaffold. This suggests the potential for developing novel organocatalytic cyclization methods to access the monomeric heterocycles themselves.

Comprehensive Spectroscopic and Structural Characterization of 3,3 Dimethyl 1,4 Oxazepan 5 One and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3,3-Dimethyl-1,4-oxazepan-5-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the carbonyl group.

The gem-dimethyl groups at the C3 position are chemically equivalent and would therefore produce a single, sharp singlet in the upfield region of the spectrum, typically around 1.2-1.5 ppm. The methylene (B1212753) protons adjacent to the oxygen atom (C7-H₂) are expected to appear as a triplet at approximately 3.6-3.8 ppm. The methylene protons adjacent to the carbonyl group (C6-H₂) would likely resonate as a triplet around 2.4-2.6 ppm. The methylene protons adjacent to the nitrogen atom (C2-H₂) are anticipated to show a triplet at approximately 3.3-3.5 ppm. The N-H proton of the amide group would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically found in the range of 7.5-8.5 ppm.

For comparison, in related 1,3-oxazepane-4,7-dione derivatives, the methylene protons adjacent to the oxygen have been observed as triplets in the range of δ 3.01–3.22 ppm, while aromatic protons appear further downfield. researchgate.net In other substituted oxazepine derivatives, methylene protons next to an oxygen (O-CH₂) have been observed as singlets or multiplets in the range of 3.13-3.43 ppm. organic-chemistry.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C(CH₃)₂ | 1.35 | Singlet |

| -CH₂-C=O | 2.50 | Triplet |

| -CH₂-N- | 3.40 | Triplet |

| -CH₂-O- | 3.70 | Triplet |

| N-H | 8.00 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected.

The carbonyl carbon (C5) of the amide group is the most deshielded and would appear significantly downfield, typically in the range of 170-175 ppm. The quaternary carbon (C3) bearing the two methyl groups would resonate around 55-60 ppm. The methylene carbon adjacent to the oxygen atom (C7) is expected at approximately 70-75 ppm. The methylene carbon adjacent to the nitrogen (C2) would likely appear around 45-50 ppm, and the methylene carbon adjacent to the carbonyl group (C6) is predicted to be in the range of 30-35 ppm. The two equivalent methyl carbons (C(CH₃)₂) would be the most shielded, appearing in the upfield region at about 25-30 ppm.

In similar heterocyclic systems like 1,3-oxazepane-4,7-diones, carbonyl carbons have been observed in the downfield region, confirming the expected chemical shift for the C5 carbon in our target molecule. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 172.0 |

| -C(CH₃)₂ | 58.0 |

| -CH₂-O- | 72.0 |

| -CH₂-N- | 48.0 |

| -CH₂-C=O | 33.0 |

| -C(CH₃)₂ | 28.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the protons of the C6 and C7 methylene groups, and between the C2 and the N-H protons, confirming their adjacent positions in the seven-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or the more modern HSQC) spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached protons. For instance, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~72.0 ppm, confirming the C7-H₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon and the carbonyl carbon, which have no attached protons. For example, the protons of the gem-dimethyl groups would show a correlation to the quaternary carbon (C3) and the adjacent methylene carbons (C2 and C4, where C4 is the CH2 next to the oxygen). The N-H proton would show correlations to the C2 and C5 carbons, and the C6 protons would show a correlation to the C5 carbonyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Elucidation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For this compound (C₇H₁₃NO₂), the predicted monoisotopic mass is 143.0946 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 143.

The fragmentation of this molecule would likely proceed through several characteristic pathways for amides and ethers. libretexts.org Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation route.

A prominent fragment could arise from the loss of a methyl group ([M-15]⁺) to form a stable carbocation, resulting in a peak at m/z 128. Another likely fragmentation is the loss of the ethylenoxy group (-CH₂CH₂O-) via cleavage of the C3-C4 and C5-N bonds. Cleavage of the bond between the carbonyl group and the adjacent methylene group could lead to the formation of an acylium ion. A McLafferty rearrangement, if sterically feasible, could also occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 143 | [C₇H₁₃NO₂]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 115 | [M - CO]⁺ |

| 100 | [M - C₂H₃O]⁺ |

| 86 | [M - C₃H₅O]⁺ |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR)) for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the amide group (lactam) would be prominent, typically appearing in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should be visible as a medium to strong band around 3300-3400 cm⁻¹. The C-O-C stretching vibration of the ether linkage would likely produce a strong band in the 1100-1200 cm⁻¹ region. The C-N stretching vibration of the amide is expected in the range of 1200-1350 cm⁻¹. Finally, C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.

For comparison, the FT-IR spectrum of a related 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium salt showed characteristic peaks for the amide carbonyl and N-H groups. arkat-usa.org

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretch | 3300 - 3400 |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=O (amide) | Stretch | 1650 - 1680 |

| C-N (amide) | Stretch | 1200 - 1350 |

| C-O (ether) | Stretch | 1100 - 1200 |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While no specific X-ray crystal structure for this compound has been reported in the searched literature, analysis of analogous seven-membered heterocyclic rings, such as 1,4-diazepan-5-ones, can provide valuable insights into the likely conformation.

A study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one revealed that the seven-membered diazepane ring adopts a chair conformation. uni.lu In this analog, the substituents were found to occupy equatorial positions to minimize steric hindrance.

Computational and Theoretical Investigations of 3,3 Dimethyl 1,4 Oxazepan 5 One Systems

Quantum Chemical Calculations (Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic properties and reactivity of molecules like 3,3-Dimethyl-1,4-oxazepan-5-one. These calculations provide detailed information that complements experimental findings.

DFT calculations allow for a detailed description of the electronic structure of this compound. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. In a typical lactam, the HOMO is often localized on the nitrogen and oxygen atoms of the amide group, indicating these are the primary sites for electrophilic attack. The LUMO is generally centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Representative HOMO-LUMO Energies for a Model Lactam System from DFT Calculations

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | 1.0 to 2.0 |

| HOMO-LUMO Gap | 7.5 to 9.5 |

Note: These values are representative and can be influenced by the choice of functional and basis set in the DFT calculation.

A significant application of DFT is the prediction of spectroscopic data. By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts for each nucleus in this compound. These theoretical predictions are invaluable for assigning experimental spectra and can help in confirming the dominant conformation in solution. Similarly, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies for the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly useful for characterizing the lactam functionality.

Computational modeling using DFT can be employed to elucidate the mechanisms of reactions involving this compound. For instance, the hydrolysis of the lactam ring, a fundamental reaction, can be modeled to determine the transition state structures and activation energies for both acid- and base-catalyzed pathways. These computational studies can provide a detailed, step-by-step understanding of the reaction coordinates, identifying key intermediates and the rate-determining steps. This knowledge is crucial for controlling the reactivity and designing synthetic routes involving this class of compounds.

Molecular Modeling of Intramolecular and Intermolecular Interactions

Computational modeling serves as a powerful tool to predict and analyze the complex interplay of forces that govern the behavior of a molecule, both internally and with its environment. For this compound, molecular modeling can provide insights into its three-dimensional structure, conformational stability, and the nature of its non-covalent interactions, which are critical for its chemical and biological properties.

Intramolecular Interactions

The structure of this compound is defined by a seven-membered ring, which is inherently more flexible than smaller five- or six-membered rings. This flexibility leads to a complex potential energy surface with multiple possible conformations, such as chair, boat, and twist forms. The presence of the gem-dimethyl group at the C3 position, adjacent to the oxygen atom, introduces significant steric constraints that influence the preferred ring conformation.

Computational studies on analogous seven-membered heterocyclic systems, such as 1,4-diazepan-5-ones, have often identified chair-like conformations as being the most stable. nih.gov In such a conformation for this compound, one methyl group would likely occupy an axial position while the other assumes an equatorial position to minimize steric strain.

Key intramolecular interactions that would be investigated through molecular modeling include:

Steric Hindrance: The primary intramolecular interaction is the steric clash involving the two methyl groups. This gem-dimethyl substitution restricts bond rotations and puckering of the seven-membered ring, favoring conformations that maximize the distance between these bulky groups and other ring atoms.

Transannular Interactions: In medium-sized rings like this oxazepanone, non-bonded interactions between atoms across the ring can become significant. Modeling would seek to identify any stabilizing or destabilizing interactions, for instance, between the C3 methyl groups and hydrogens on C6 or C7.

Intermolecular Interactions

The potential for this compound to interact with other molecules is dictated by its functional groups: the secondary amine (N-H), the carbonyl group (C=O), and the ether oxygen. These features allow for a range of non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. Computational models of related lactams have shown that intermolecular hydrogen bonds are a key stabilizing feature. researchgate.net

Solvent Interactions: In solution, the interactions with solvent molecules are paramount. In protic solvents like water or alcohols, the compound can act as both a hydrogen bond donor and acceptor. In aprotic polar solvents, dipole-dipole interactions with the solvent will be predominant. Computational models can simulate these interactions to predict solubility and the stability of different conformers in various solvent environments. Studies on similar N-substituted oxazines have shown that solvent polarity can significantly alter the equilibrium between different conformers. researchgate.net

Research Findings and Data

While specific experimental or computational studies on the intramolecular and intermolecular interactions of this compound are not extensively available in the public domain, data from analogous systems provide a strong basis for prediction. For instance, quantitative structure-activity relationship (QSAR) studies on other 1,4-oxazepane (B1358080) derivatives have highlighted the importance of the ring's size and the nature of its substituents in determining biological activity, which is a direct consequence of its interaction profile. nih.gov

The predicted physical properties of the parent compound, 1,4-oxazepan-5-one (B88573), can serve as a baseline for understanding the effects of the dimethyl substitution.

Table 1: Predicted Physicochemical Properties of 1,4-Oxazepan-5-one

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C5H9NO2 | PubChem uni.lu |

| Molecular Weight | 115.13 g/mol | PubChem uni.lu |

| XlogP (predicted) | -0.9 | PubChem uni.lu |

| Hydrogen Bond Donor Count | 1 | PubChem uni.lu |

| Hydrogen Bond Acceptor Count | 2 | PubChem uni.lu |

This table presents data for the parent compound to infer properties of the dimethylated derivative.

For the title compound, predictive models can be used to estimate its properties, including its collision cross section (CCS), which relates to the molecule's shape in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 144.10192 | 123.8 |

| [M+Na]+ | 166.08386 | 128.7 |

| [M-H]- | 142.08736 | 126.2 |

Data sourced from PubChem. nih.gov These values are computationally predicted and provide an indication of the molecule's size and shape.

Chemical Reactivity and Advanced Derivatization of 3,3 Dimethyl 1,4 Oxazepan 5 One

Nucleophilic and Electrophilic Reactions of the Oxazepan-5-one Ring System

The 1,4-oxazepan-5-one (B88573) ring system possesses two primary sites for nucleophilic and electrophilic attack: the lactam carbonyl carbon and the nitrogen atom, respectively.

Nucleophilic Reactions:

The carbonyl group of the lactam is a key site for nucleophilic attack. Due to the partial positive charge on the carbonyl carbon, it is susceptible to reaction with various nucleophiles. The presence of the gem-dimethyl group at the adjacent C3 position can sterically hinder this approach, potentially reducing reaction rates compared to unsubstituted lactams. However, reactions are still expected to occur under appropriate conditions.

Analogous to other lactams, nucleophilic attack on the carbonyl can lead to ring-opening. For instance, hydrolysis with acid or base would yield the corresponding amino acid, 3-amino-3-methyl-2-(2-hydroxy-2-methylpropyl)propanoic acid. Aminolysis, reacting with an amine, would result in the formation of an acyclic amide. These reactions are fundamental in the degradation and further functionalization of lactam-containing molecules.

In a study on related 3-oxo-β-lactams, it was observed that reactions with primary amines could lead to different products depending on the substituents, including ring-opening products. This highlights the sensitivity of the lactam ring to nucleophilic attack and the influence of substitution on the reaction outcome.

Electrophilic Reactions:

The nitrogen atom of the lactam is nucleophilic and can react with a range of electrophiles, particularly after deprotonation with a suitable base. Acylation, alkylation, and sulfonylation at the nitrogen are common transformations for lactams. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield an N-acyl derivative. These reactions are often used to introduce protecting groups or to modify the electronic properties and biological activity of the molecule.

The table below summarizes the expected nucleophilic and electrophilic reactions of the 1,4-oxazepan-5-one ring system based on the general reactivity of lactams.

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Nucleophilic | |||

| Hydrolysis | H₃O⁺ or OH⁻, heat | Acyclic amino acid | Ring-opening |

| Aminolysis | R-NH₂, heat | Acyclic amide | Ring-opening |

| Reduction | LiAlH₄ | Cyclic amine (3,3-dimethyl-1,4-oxazepane) | Reduction of the amide |

| Electrophilic | |||

| N-Alkylation | Base (e.g., NaH), then R-X | N-Alkyl-3,3-dimethyl-1,4-oxazepan-5-one | Functionalization of the nitrogen |

| N-Acylation | Acyl chloride or anhydride | N-Acyl-3,3-dimethyl-1,4-oxazepan-5-one | Functionalization of the nitrogen |

Functional Group Transformations on the 3,3-Dimethyl Moiety and Other Substituents

The gem-dimethyl group is generally considered to be chemically inert. researchgate.netacs.orgnih.gov However, under certain conditions, functionalization can be achieved, although this often requires harsh reaction conditions or specialized reagents. The primary challenge is the strength of the C-H bonds of the methyl groups.

One potential avenue for functionalization is through free-radical halogenation, which could introduce a halogen atom onto one of the methyl groups. This halogenated derivative could then serve as a handle for further nucleophilic substitution reactions. However, such reactions may lack selectivity and could lead to a mixture of products.

Ring-Opening and Ring-Expansion Reactions of Oxazepanones

Ring-Opening Reactions:

As mentioned previously, nucleophilic attack on the lactam carbonyl can lead to ring-opening. Another significant reaction is ring-opening polymerization (ROP). Lactams, particularly strained ones, can undergo ROP to form polyamides. While seven-membered rings like caprolactam are known to polymerize, the presence of the gem-dimethyl group and the ether oxygen in 3,3-dimethyl-1,4-oxazepan-5-one would influence its polymerizability. The specific conditions for such a polymerization would need to be determined experimentally, but typically involve catalysts and initiators. rsc.org

Ring-Expansion Reactions:

Ring-expansion reactions of lactams are a powerful tool for the synthesis of larger heterocyclic rings. nih.gov For example, a reported conjugate addition/ring expansion (CARE) cascade reaction sequence enables the preparation of medium-sized and macrocyclic bis-lactams from primary amines and cyclic imides. nih.gov While this specific methodology starts with an imide, it demonstrates the principle of expanding lactam rings. A similar strategy could potentially be adapted for this compound, likely involving initial activation of the lactam nitrogen followed by a sequence of reactions to insert atoms into the ring. Another study reported a ring-expansion synthesis of a nine-membered azonine (B14745161) ring from a seven-membered hexahydroazepine precursor, showcasing the feasibility of expanding seven-membered heterocycles. nih.gov

The table below outlines potential ring-opening and ring-expansion reactions.

| Reaction Type | Description | Potential Outcome |

| Ring-Opening | Ring-Opening Polymerization (ROP) | Polyamide with repeating units derived from the oxazepanone |

| Ring-Expansion | Conjugate Addition/Ring Expansion (CARE) or similar methodologies | Larger heterocyclic ring systems (e.g., 9- or 10-membered rings) |

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of this compound can be approached in several ways. Given that the parent molecule is achiral, chirality must be introduced through a subsequent reaction or by starting with a chiral precursor.

One strategy involves the enantioselective functionalization of the ring. For instance, an asymmetric deprotonation of the C2 methylene (B1212753) group followed by reaction with an electrophile could potentially introduce a stereocenter. The success of such a reaction would depend on the ability to control the stereochemistry of the resulting enolate.

A more common approach is to synthesize the ring system from a chiral starting material. For example, a chiral amino alcohol could be used as a precursor. A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilized polymer-supported homoserine as the chiral starting material. rsc.org This approach led to the formation of 1,4-oxazepane (B1358080) derivatives with defined stereochemistry. A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound by employing a chiral building block that incorporates the gem-dimethyl group.

The development of chiral 3,3-disubstituted oxindoles via a chiral phosphoric acid catalyzed 1,6-conjugate addition reaction also provides insight into the asymmetric synthesis of molecules with quaternary stereocenters adjacent to a lactam. rsc.org Such catalytic methods could potentially be adapted for the synthesis of chiral derivatives of the 1,4-oxazepan-5-one system.

The following table summarizes potential strategies for stereoselective synthesis.

| Strategy | Description | Key Considerations |

| Asymmetric Functionalization | Enantioselective reaction on the pre-formed oxazepanone ring | Development of a suitable chiral catalyst or auxiliary to control stereochemistry. |

| Chiral Pool Synthesis | Synthesis from a readily available chiral starting material | Identification of a suitable chiral precursor that can be converted to the desired oxazepanone derivative. |

| Asymmetric Catalysis | Use of a chiral catalyst to control the formation of the heterocyclic ring | The catalyst must effectively control the stereochemistry during the cyclization step. |

Future Research Avenues and Methodological Advancements Pertaining to 3,3 Dimethyl 1,4 Oxazepan 5 One

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The pursuit of green and efficient chemical syntheses is a cornerstone of modern chemistry. For 3,3-Dimethyl-1,4-oxazepan-5-one, future research will likely focus on developing synthetic pathways that maximize atom economy and minimize environmental impact.

Current and Prospective Synthetic Strategies:

Traditional multi-step syntheses of oxazepanes often involve numerous protection and deprotection steps, leading to significant waste generation. nih.gov More contemporary and sustainable approaches that could be adapted for this compound include:

Domino Reactions: These cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient route to complex molecules. nih.gov A potential domino strategy for the target molecule could involve the reaction of a suitably substituted amino alcohol with a derivative of isobutyric acid.

Biocatalysis: The use of enzymes in synthesis represents a green alternative to conventional chemical methods. nih.gov Lipases and other hydrolases could be explored for the enantioselective lactonization of a precursor γ-hydroxy amide to yield chiral this compound. nih.govresearchgate.net

Ring-Expansion Reactions: The expansion of smaller, more readily available rings, such as substituted pyrrolidines or oxazolidines, presents another atom-economical approach. chemistryviews.org

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Potential Advantages | Potential Challenges |

| Domino Reactions | High efficiency, reduced waste, fewer purification steps. | Requires careful optimization of reaction conditions. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity can be limiting. |

| Ring-Expansion | Access to diverse structures from common starting materials. | Can lead to mixtures of products, requiring careful control. |

| Sustainable Methods | Reduced environmental impact, increased safety. | May require development of novel catalytic systems. |

Application of Advanced Analytical Techniques for Elucidating Complex Structural Features

A thorough understanding of the three-dimensional structure of this compound is crucial for its application in areas such as drug design. Advanced analytical techniques are indispensable for this purpose.

Key Analytical Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques are powerful tools for elucidating the constitution and relative stereochemistry of complex molecules. For this compound, a comprehensive NMR analysis would involve:

1H and 13C NMR: To identify the basic carbon and proton framework.

COSY (Correlation Spectroscopy): To establish proton-proton couplings within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): To correlate protons with their directly attached carbons and to identify long-range carbon-proton couplings, respectively. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, providing critical information about the molecule's conformation in solution. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of the molecule, which can aid in structural confirmation. nih.govyoutube.comarizona.edulibretexts.org The fragmentation of the ester and amide bonds within the oxazepanone ring would be of particular interest. youtube.comarizona.edulibretexts.org

X-ray Crystallography: This technique provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry if a chiral resolution is performed. rsc.orgwikipedia.org The conformation of the seven-membered ring, which can exist in various forms such as a "twisted chair" or "boat chair," can be definitively established. rsc.orgrsc.org

Exploiting the Oxazepanone Scaffold in the Synthesis of Conformationally Restricted Molecules

The seven-membered ring of 1,4-oxazepan-5-one (B88573) provides a flexible yet constrained scaffold that is highly attractive for the design of biologically active molecules. numberanalytics.comnih.gov The gem-dimethyl substitution at the 3-position of this compound further restricts the conformational freedom of the ring, making it an excellent starting point for creating molecules with well-defined three-dimensional shapes.

Applications in Medicinal Chemistry:

Peptidomimetics: The rigidified oxazepanone ring can be used to mimic the turns and loops of peptides, which are often crucial for their biological activity. This can lead to the development of more stable and orally bioavailable drug candidates.

Scaffolds for Drug Discovery: The oxazepanone core can be decorated with various functional groups to create libraries of compounds for screening against a wide range of biological targets. The inherent conformational bias of the 3,3-dimethyl substituted ring can lead to higher binding affinities and selectivities. nih.govnih.govsemanticscholar.org

Computational Design of Oxazepanone-Based Chemical Probes and Tools

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, computational methods can be employed to design novel chemical probes and tools with tailored properties.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode of oxazepanone derivatives to a target protein, providing insights into the key interactions that are responsible for biological activity. nih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals, which can be correlated with its reactivity and intermolecular interactions. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the conformational dynamics of the oxazepanone ring in different environments, such as in solution or when bound to a protein. nih.gov

Table 2: Application of Computational Methods

| Computational Method | Application for this compound |

| Molecular Docking | Predicting binding modes to biological targets. |

| DFT | Understanding electronic properties and reactivity. |

| MD Simulations | Analyzing conformational flexibility and dynamics. |

Exploration of Stereochemical Control in Oxazepanone Synthesis

For many applications, particularly in medicinal chemistry, it is essential to control the stereochemistry of the final product. Future research will undoubtedly focus on developing stereoselective syntheses of this compound and its derivatives.

Strategies for Stereochemical Control:

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective synthesis of a specific stereoisomer. rsc.org This could involve, for example, an asymmetric cyclization reaction.

Chiral Pool Synthesis: Starting from readily available chiral building blocks, such as amino acids, can provide a straightforward route to enantiomerically pure oxazepanones. nih.govrsc.org

Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions, allowing for the diastereoselective synthesis of complex molecules. thieme-connect.com

The development of robust and predictable methods for controlling the stereochemistry of the oxazepanone ring will be a critical step towards realizing the full potential of this intriguing class of molecules.

Q & A

Q. What are the established synthetic protocols for preparing 3,3-Dimethyl-1,4-oxazepan-5-one derivatives, and how can reaction conditions be optimized for scalability?

The synthesis of this compound derivatives typically begins with constructing the diazepane core via cyclization reactions, often involving Schmidt rearrangements of piperidin-4-one precursors . Key parameters include:

- Reagents : Use of amines, acids, and catalysts (e.g., Lewis acids) to facilitate ring formation.

- Temperature : Controlled heating (e.g., reflux conditions) to drive cyclization.

- Purification : Recrystallization in polar solvents (e.g., ethanol or acetone) to isolate high-purity products . Scalability requires optimizing solvent volume, stoichiometric ratios, and stepwise addition of reagents to minimize side reactions .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) using datasets refined via SHELXL .

- NMR spectroscopy : H and C NMR confirm substituent positions and methyl group orientations .

- FT-IR : Validates carbonyl (C=O) and amine (N-H) functional groups . Data interpretation should cross-reference computed (DFT) and experimental spectra to resolve ambiguities .

Advanced Research Questions

Q. Which computational chemistry approaches are most effective in predicting the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O, Cl···H) to explain packing motifs .

- Energy frameworks : Quantifies interaction energies (e.g., dispersion vs. electrostatic contributions) to correlate crystal stability with computed lattice energies . These methods must be validated against experimental crystallographic data to ensure accuracy .

Q. How can molecular docking studies be optimized to evaluate the binding affinity of this compound derivatives with biological targets?

- Target selection : Prioritize proteins with known roles in disease pathways (e.g., enzymes implicated in inflammation or cancer) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling to account for conformational changes.

- Validation : Compare docking scores (e.g., binding energy ΔG) with in vitro bioassay results to refine scoring functions . Substituent modifications (e.g., chloro or methoxy groups) can enhance binding via hydrophobic or π-π interactions .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound conformers?

- Dynamic cross-validation : Perform molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid-state structures .

- Hirshfeld surface comparison : Identify discrepancies in hydrogen-bonding patterns between experimental and DFT-optimized geometries .

- Energy decomposition : Use symmetry-adapted perturbation theory (SAPT) to dissect interaction energies and pinpoint modeling inaccuracies .

Q. How should structure-activity relationship (SAR) studies be designed to elucidate biological activity mechanisms in derivatives?

- Substituent variation : Systematically alter substituents (e.g., aryl, alkyl, or halide groups) at positions 2 and 7 to assess impact on bioactivity .

- In vitro assays : Pair docking results with enzyme inhibition or cytotoxicity assays (e.g., IC measurements) .

- Data integration : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic properties (logP, polar surface area) with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.